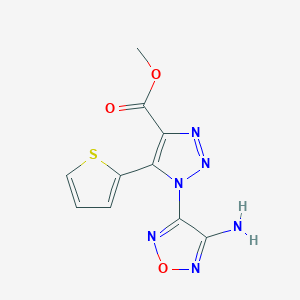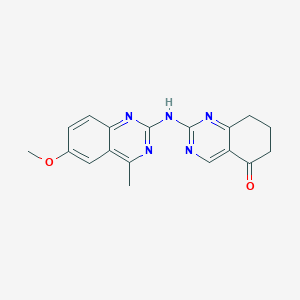![molecular formula C22H17Cl2N3O2 B11087672 2-(2,4-dichlorophenyl)-3-{[(1E)-1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11087672.png)
2-(2,4-dichlorophenyl)-3-{[(1E)-1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a 2,4-dichlorophenyl group, and a 2-hydroxyphenyl ethylidene amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 2-aminobenzophenone under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反応の分析
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-AMINO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the 2-hydroxyphenyl ethylidene group, which may affect its biological activity.
2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-METHOXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the 2-hydroxyphenyl ethylidene amino group in 2-(2,4-DICHLOROPHENYL)-3-{[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE contributes to its unique chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C22H17Cl2N3O2 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-13(15-6-3-5-9-20(15)28)26-27-21(16-11-10-14(23)12-18(16)24)25-19-8-4-2-7-17(19)22(27)29/h2-12,21,25,28H,1H3/b26-13+ |
InChIキー |
PSLBUIMSVOPXPB-LGJNPRDNSA-N |
異性体SMILES |
C/C(=N\N1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl)/C4=CC=CC=C4O |
正規SMILES |
CC(=NN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11087590.png)

![N-(2,5-dichlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087595.png)
![2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile](/img/structure/B11087596.png)

![N-(diphenylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11087599.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11087649.png)
![Ethyl 3,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-2-carboxylate](/img/structure/B11087651.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11087656.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11087663.png)
![Methyl 3,3,3-trifluoro-2-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]-2-(trifluoromethyl)propanoate](/img/structure/B11087665.png)
![1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone](/img/structure/B11087666.png)
![N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11087667.png)
